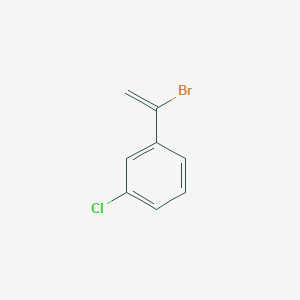
1-(1-Bromovinyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromovinyl)-3-chlorobenzene is an organic compound with the molecular formula C8H6BrCl It is a derivative of benzene, where a bromovinyl group is attached to the first carbon and a chlorine atom is attached to the third carbon of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-3-chlorobenzene can be synthesized through various methods. One common approach involves the bromination of 3-chlorostyrene. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent such as carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Bromovinyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-chlorostyrene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Products include 1-(1-aminovinyl)-3-chlorobenzene or 1-(1-thiovinyl)-3-chlorobenzene.
Oxidation: Products include 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
Reduction: The major product is 3-chlorostyrene.
Aplicaciones Científicas De Investigación
1-(1-Bromovinyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: The compound is used in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromovinyl)-3-chlorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromovinyl group is particularly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparación Con Compuestos Similares
1-(1-Bromovinyl)-4-chlorobenzene: Similar structure but with the chlorine atom at the fourth position.
1-(1-Bromovinyl)-2-chlorobenzene: Similar structure but with the chlorine atom at the second position.
1-(1-Bromovinyl)-3-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: 1-(1-Bromovinyl)-3-chlorobenzene is unique due to the specific positioning of the bromovinyl and chlorine groups, which influences its reactivity and the types of reactions it can undergo. This positioning can lead to different reaction pathways and products compared to its isomers.
Propiedades
Fórmula molecular |
C8H6BrCl |
|---|---|
Peso molecular |
217.49 g/mol |
Nombre IUPAC |
1-(1-bromoethenyl)-3-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2 |
Clave InChI |
JTPCJMLFJFUIDW-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC(=CC=C1)Cl)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
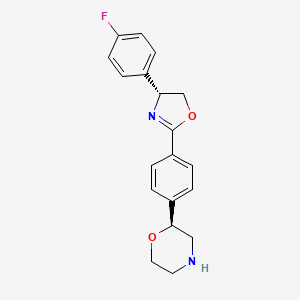
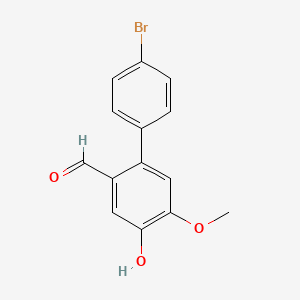
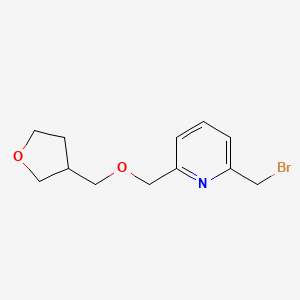
![5-(3-Methoxy-phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl-amine](/img/structure/B8286305.png)
![5-Methyl-7-phenyl-5H,7H-isoxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B8286313.png)

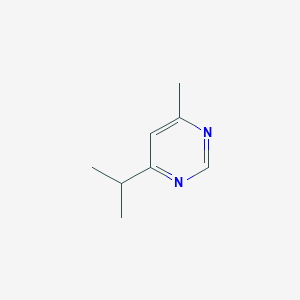


![[(R)-1-(4-aminophenyl)pyrrolidin-3-yl]dimethylamine](/img/structure/B8286346.png)

![7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride](/img/structure/B8286373.png)

![4-[hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B8286379.png)
